Cas no 2138103-42-9 (3-(cyclobutylamino)cyclobutane-1-carboxylic acid)
3-(cyclobutylamino)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(cyclobutylamino)cyclobutane-1-carboxylic acid
- 2138103-42-9
- EN300-1196562
-
- Inchi: 1S/C9H15NO2/c11-9(12)6-4-8(5-6)10-7-2-1-3-7/h6-8,10H,1-5H2,(H,11,12)
- InChI Key: AXDZVIQIXDWPCS-UHFFFAOYSA-N
- SMILES: OC(C1CC(C1)NC1CCC1)=O
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 49.3Ų
3-(cyclobutylamino)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196562-0.05g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-0.1g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-0.25g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-0.5g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-1.0g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-2.5g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-5.0g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-10.0g |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1196562-50mg |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 50mg |
$647.0 | 2023-10-03 | ||
| Enamine | EN300-1196562-100mg |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid |
2138103-42-9 | 100mg |
$678.0 | 2023-10-03 |
3-(cyclobutylamino)cyclobutane-1-carboxylic acid Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(cyclobutylamino)cyclobutane-1-carboxylic acid
Exploring the Versatile Applications of 3-(cyclobutylamino)cyclobutane-1-carboxylic acid (CAS No. 2138103-42-9)
The compound 3-(cyclobutylamino)cyclobutane-1-carboxylic acid (CAS No. 2138103-42-9) has emerged as a molecule of significant interest in pharmaceutical and chemical research. This bicyclic structure combines a cyclobutylamino group with a carboxylic acid functionality, creating unique chemical properties that make it valuable for drug discovery and material science applications.
Recent studies highlight the growing importance of cyclobutane derivatives in medicinal chemistry, particularly as building blocks for novel therapeutics. The constrained geometry of the cyclobutane ring in 3-(cyclobutylamino)cyclobutane-1-carboxylic acid offers distinct advantages in drug design, potentially improving target binding affinity and metabolic stability compared to more flexible analogs.
In the pharmaceutical sector, researchers are particularly interested in how 3-(cyclobutylamino)cyclobutane-1-carboxylic acid might serve as a precursor for small molecule drugs. Its structural features make it suitable for developing treatments targeting neurological disorders, inflammation, and metabolic diseases - areas that represent major focuses in current drug development pipelines.
The synthesis of 3-(cyclobutylamino)cyclobutane-1-carboxylic acid typically involves multi-step organic transformations, with recent advances focusing on more efficient and sustainable production methods. Green chemistry approaches are being explored to reduce environmental impact while maintaining high yields of this valuable chemical intermediate.
From a materials science perspective, the rigid cyclobutane scaffold of 3-(cyclobutylamino)cyclobutane-1-carboxylic acid offers interesting possibilities for designing advanced polymers with specific mechanical or thermal properties. Researchers are investigating its potential in creating novel biocompatible materials for medical applications.
The global market for specialized pharmaceutical intermediates like 3-(cyclobutylamino)cyclobutane-1-carboxylic acid continues to expand, driven by increasing demand for innovative drug candidates. Market analysts project steady growth in this sector, particularly as pharmaceutical companies seek more complex molecular architectures for next-generation therapies.
Quality control remains paramount for 3-(cyclobutylamino)cyclobutane-1-carboxylic acid production, with manufacturers implementing rigorous analytical methods including HPLC, NMR, and mass spectrometry to ensure purity and consistency. These quality standards are essential for maintaining the compound's suitability in sensitive applications like drug development.
Recent patent filings reveal growing intellectual property activity surrounding cyclobutane-containing compounds, with several applications specifically mentioning derivatives of 3-(cyclobutylamino)cyclobutane-1-carboxylic acid. This trend underscores the commercial potential of this chemical scaffold in various industries.
From a regulatory standpoint, 3-(cyclobutylamino)cyclobutane-1-carboxylic acid is generally regarded as safe for research purposes when handled according to standard laboratory protocols. However, researchers should always consult current safety data sheets and comply with local regulations when working with this or any chemical substance.
The future research directions for 3-(cyclobutylamino)cyclobutane-1-carboxylic acid appear promising, with potential applications extending into areas such as bioconjugation chemistry, prodrug design, and targeted drug delivery systems. Its unique structural features continue to inspire innovative applications across multiple scientific disciplines.
For researchers seeking reliable sources of 3-(cyclobutylamino)cyclobutane-1-carboxylic acid, it's important to work with reputable suppliers who can provide comprehensive analytical data and documentation. The compound is typically available in research quantities from specialty chemical providers serving the pharmaceutical and biotechnology sectors.
In conclusion, 3-(cyclobutylamino)cyclobutane-1-carboxylic acid (CAS No. 2138103-42-9) represents an intriguing chemical entity with diverse potential applications. Its unique structural characteristics and growing relevance in drug discovery make it a compound worth watching in coming years as research continues to uncover new possibilities for this versatile molecule.
2138103-42-9 (3-(cyclobutylamino)cyclobutane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)